8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetic acid
Uniqueness
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a methoxybenzoate moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C21H20O5/c1-4-6-14-12-19(22)26-20-13(2)18(10-9-17(14)20)25-21(23)15-7-5-8-16(11-15)24-3/h5,7-12H,4,6H2,1-3H3 |
InChI Key |
XUJHEGOVSIXOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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